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molecular formula C7H7ClOS B8753086 1-Chloro-3-(thiophen-3-yl)propan-2-one

1-Chloro-3-(thiophen-3-yl)propan-2-one

Cat. No. B8753086
M. Wt: 174.65 g/mol
InChI Key: IITPTOODLRHTDB-UHFFFAOYSA-N
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Patent
US07994333B2

Procedure details

The procedure described above for the synthesis of 1-chloro-3-[2-(3-methylbenzo[b]thiophen-2-yl)propan-2-one was followed, reacting thiophene-3-acetic acid (5.32 g, 37.4 mmol) with oxalyl chloride (3.6 mL, 5.2 g, 41 mmol, then ethereal diazomethane, then dry HCl gas. Work-up gave pure product, a brown oil which solidified upon refrigeration to a golden-brown, waxy solid (6.52 g, 100% yield): 1H NMR (400 MHz, CDCl3) δ 3.94 (s, 2H) 4.13 (s, 2H) 6.99 (d, J=5.1 Hz, 1H) 7.16 (dd, J=1.5, 0.8 Hz, 1H) 7.33 (dd, J=4.9, 2.9 Hz, 1H).
[Compound]
Name
1-chloro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.32 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Yield
100%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([CH2:6][C:7]([OH:9])=O)=[CH:2]1.C(Cl)(=O)[C:11]([Cl:13])=O.[N+](=C)=[N-].Cl>>[Cl:13][CH2:11][C:7](=[O:9])[CH2:6][C:3]1[CH:4]=[CH:5][S:1][CH:2]=1

Inputs

Step One
Name
1-chloro
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
5.32 g
Type
reactant
Smiles
S1C=C(C=C1)CC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Work-up gave pure product

Outcomes

Product
Name
Type
product
Smiles
ClCC(CC1=CSC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.52 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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